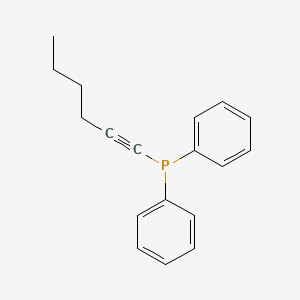

(Hex-1-yn-1-yl)(diphenyl)phosphane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Hex-1-yn-1-yl)(diphenyl)phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to a hex-1-yn-1-yl group and two phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-1-yn-1-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with hex-1-yne under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the diphenylphosphine, making it more nucleophilic. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(Hex-1-yn-1-yl)(diphenyl)phosphane can undergo various types of chemical reactions, including:

Oxidation: The phosphane group can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.

Substitution: The hex-1-yn-1-yl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles, such as halides or amines, can be used in substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: Substituted phosphine compounds with different functional groups.

Aplicaciones Científicas De Investigación

(Hex-1-yn-1-yl)(diphenyl)phosphane has several applications in scientific research, including:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: It can be used in the synthesis of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (Hex-1-yn-1-yl)(diphenyl)phosphane depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Triphenylphosphine: Another organophosphorus compound with three phenyl groups.

Hexylphosphine: A similar compound with a hexyl group instead of a hex-1-yn-1-yl group.

Uniqueness

(Hex-1-yn-1-yl)(diphenyl)phosphane is unique due to the presence of the hex-1-yn-1-yl group, which imparts distinct chemical properties and reactivity compared to other phosphine compounds. This makes it particularly useful in specific applications where these properties are advantageous.

Actividad Biológica

(Hex-1-yn-1-yl)(diphenyl)phosphane, a phosphine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against a range of bacterial strains.

- Cytotoxic Effects : Studies have demonstrated its potential as a cytotoxic agent against cancer cell lines.

- Mechanism of Action : The biological mechanisms underlying these activities are linked to the compound's ability to interact with cellular components.

Antimicrobial Activity

A study on the antimicrobial effects of phosphine derivatives, including this compound, revealed notable inhibition against several pathogens.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 28 | 0.5 mg/mL |

| Escherichia coli | 25 | 0.75 mg/mL |

| Pseudomonas aeruginosa | 30 | 0.4 mg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Cytotoxic Activity

Research evaluating the cytotoxic effects of this compound on various cancer cell lines has shown promising results. For instance, in a study involving MCF-7 breast cancer cells:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Tamoxifen | 20 |

The compound exhibited higher cytotoxicity compared to Tamoxifen, suggesting its potential as an anticancer agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in lipid metabolism, similar to other phosphine derivatives.

- Cell Membrane Interaction : Its hydrophobic nature allows it to interact with cell membranes, potentially disrupting cellular integrity and function.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Study on Antimicrobial Efficacy : A comprehensive evaluation showed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, emphasizing its broad-spectrum activity.

- Cytotoxicity in Cancer Research : In vivo studies demonstrated significant tumor reduction in mice treated with the compound, reinforcing its potential application in cancer therapy.

Propiedades

Número CAS |

685527-56-4 |

|---|---|

Fórmula molecular |

C18H19P |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

hex-1-ynyl(diphenyl)phosphane |

InChI |

InChI=1S/C18H19P/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4H2,1H3 |

Clave InChI |

SVDKUDWYQQFRAZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCC#CP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.